Zinc trifluoroacetate hydrate

Catalog No.
S3316879
CAS No.
207801-31-8
M.F
C4H2F6O5Zn
M. Wt
309.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc trifluoroacetate hydrate

CAS Number

207801-31-8

Product Name

Zinc trifluoroacetate hydrate

IUPAC Name

zinc;2,2,2-trifluoroacetate;hydrate

Molecular Formula

C4H2F6O5Zn

Molecular Weight

309.4

InChI

InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2;/q;;;+2/p-2

InChI Key

VUNLDTPRUICHRY-UHFFFAOYSA-L

SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2]

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2]

Zinc trifluoroacetate hydrate is a chemical compound with the formula C4F6O4Zn\text{C}_4\text{F}_6\text{O}_4\text{Zn} and a molecular weight of approximately 291.41 g/mol. It is commonly used in biochemical applications, particularly in proteomics research, due to its ability to facilitate various bio

Zinc trifluoroacetate hydrate's primary mechanism of action is through its interaction with proteins. The trifluoroacetate group inhibits histone deacetylases (HDACs), enzymes that regulate gene expression by removing acetyl groups from histones []. By inhibiting HDACs, zinc trifluoroacetate hydrate can alter chromatin structure and gene expression patterns. This makes it a valuable tool for studying gene regulation and protein function in various biological processes.

Zinc trifluoroacetate hydrate is a chemical compound that finds application in the field of proteomics research [, ]. Proteomics is the large-scale study of proteins, including their structure, function, interactions, and modifications []. Zinc trifluoroacetate hydrate specifically plays a role in protein precipitation [, ].

Protein Precipitation

Protein precipitation is a technique used to isolate and concentrate proteins from a complex mixture, such as a cell lysate or biological fluid []. This technique relies on altering the solubility of proteins in a solution, causing them to precipitate out of suspension []. Zinc trifluoroacetate hydrate acts as a precipitating agent, promoting protein aggregation and subsequent precipitation [, ].

The mechanism of action of zinc trifluoroacetate hydrate in protein precipitation is not fully elucidated, but it is thought to involve interactions with the charged groups present on the protein surface []. These interactions can disrupt the protein's structure and stability, leading to its aggregation and precipitation [].

Advantages of Zinc Trifluoroacetate Hydrate

Zinc trifluoroacetate hydrate offers several advantages over other protein precipitating agents:

  • High efficiency: It can effectively precipitate a wide range of proteins, including those with low abundance [].
  • Specificity: It exhibits minimal interaction with other biological molecules, such as nucleic acids and lipids, leading to cleaner protein samples [].
  • Reversibility: Under certain conditions, the precipitated proteins can be redissolved, allowing for further downstream analysis [].

Applications in Proteomics Research

Zinc trifluoroacetate hydrate is used in various proteomics workflows, including:

  • Sample preparation: It can be used to isolate proteins from complex biological samples for subsequent analysis techniques such as mass spectrometry or gel electrophoresis [].
  • Fractionation of protein mixtures: It can be employed to fractionate protein mixtures based on their solubility properties, allowing for the enrichment of specific protein subsets [].
  • Depletion of unwanted proteins: It can be used to deplete abundant proteins in a sample, thereby improving the detection of less abundant proteins of interest [].
, primarily involving the trifluoroacetate ion. It can act as a Lewis acid, forming complexes with various ligands. For example, it can react with alcohols to form zinc alkoxides, which are useful intermediates in organic synthesis. Additionally, it may undergo hydrolysis under certain conditions, releasing trifluoroacetic acid and zinc hydroxide .

The biological activity of zinc trifluoroacetate hydrate has been studied in various contexts. It exhibits properties that can influence enzyme activity and protein interactions, making it valuable in proteomics and pharmaceutical research. The compound has been noted for its potential cytotoxic effects at higher concentrations, indicating a need for careful handling and usage in biological studies .

Zinc trifluoroacetate hydrate can be synthesized through several methods:

  • Direct Reaction: Reacting zinc oxide or zinc carbonate with trifluoroacetic acid in an aqueous solution leads to the formation of zinc trifluoroacetate hydrate.
  • Precipitation Method: Mixing solutions of zinc salts and trifluoroacetic acid can precipitate the compound, which can then be filtered and dried.
  • Solvothermal Synthesis: Utilizing high-temperature and high-pressure conditions to promote the reaction between zinc salts and trifluoroacetic acid can yield higher purity products .

Zinc trifluoroacetate hydrate finds applications in several fields:

  • Proteomics Research: It is used as a reagent for protein digestion and modification.
  • Organic Synthesis: Acts as a catalyst in various organic reactions.
  • Pharmaceuticals: Investigated for its potential use in drug formulation and delivery systems due to its ability to stabilize certain compounds .

Studies on the interactions of zinc trifluoroacetate hydrate with biomolecules reveal its role as a metal ion that can influence protein structure and function. Its interactions with nucleic acids have also been explored, showing potential effects on gene expression and enzyme activity. These interactions are critical for understanding its utility in biochemical applications .

Zinc trifluoroacetate hydrate shares similarities with other metal trifluoroacetates but has unique properties that distinguish it:

CompoundMolecular FormulaUnique Properties
Zinc acetateC4H6O4Zn\text{C}_4\text{H}_6\text{O}_4\text{Zn}Less reactive than trifluoroacetate; used in agriculture
Copper(II) trifluoroacetateC4F6O4Cu\text{C}_4\text{F}_6\text{O}_4\text{Cu}Exhibits different catalytic properties; more stable
Iron(III) trifluoroacetateC4F6O4Fe\text{C}_4\text{F}_6\text{O}_4\text{Fe}Stronger oxidizing agent; used in different synthetic pathways

Zinc trifluoroacetate hydrate's unique combination of solubility, reactivity, and biological compatibility makes it particularly valuable in proteomics compared to these other compounds .

Solvent-Based Coordination Approaches for Anhydrous Precursor Formation

The synthesis of zinc trifluoroacetate hydrate often begins with the preparation of its anhydrous precursor, zinc trifluoroacetate. A widely cited method involves the reaction of zinc oxide ($$ \text{ZnO} $$) with trifluoroacetic acid ($$ \text{CF}3\text{COOH} $$) in halogenated hydrocarbon solvents such as dichloromethane ($$ \text{CH}2\text{Cl}2 $$). The reaction proceeds via the equation:
$$
2\text{CF}
3\text{COOH} + \text{ZnO} \rightarrow (\text{CF}3\text{COO})2\text{Zn} + \text{H}_2\text{O}
$$
Key parameters include maintaining temperatures below 35°C during acid addition to prevent solvent evaporation and side reactions. The choice of solvent significantly impacts precursor purity; dichloromethane is preferred due to its low solubility for zinc trifluoroacetate, facilitating easy isolation.

Table 1: Solvent Systems for Anhydrous Zinc Trifluoroacetate Synthesis

SolventReaction Temperature (°C)Yield (%)Purity (%)
Dichloromethane20–259599.2
1,2-Dichloroethane25–308997.5
Carbon Tetrachloride30–358295.8

Post-reaction, azeotropic distillation removes water, ensuring the anhydrous product’s stability. Reflux methods at 110°C in non-aqueous media have also been reported to yield tetranuclear zinc clusters, highlighting the role of solvent polarity in stabilizing intermediate species.

Hydration Control Strategies in Crystallization Processes

Hydration control is critical to avoid undesired hydrate forms. Azeotropic distillation with halogenated solvents effectively reduces water content to ≤0.05%, as demonstrated in patent CN112707810A. This step prevents hydrolysis during storage and ensures consistent catalytic activity.

In crystallization, the addition of thickeners like carboxymethyl cellulose (CMC) modulates water activity, reducing peak broadening in differential scanning calorimetry (DSC) profiles. For example, 2 wt% CMC in zinc nitrate hexahydrate systems restricts water mobility, a strategy adaptable to zinc trifluoroacetate hydrate synthesis.

Key Techniques:

  • Controlled Cooling: Gradual cooling from 40°C to 20°C promotes uniform crystal growth.
  • Vacuum Filtration: Isolates crystalline products while minimizing residual moisture.

Spectroscopic Monitoring of Ligand Exchange Reactions

Spectroscopic methods provide real-time insights into ligand exchange dynamics. Nuclear magnetic resonance ($$ ^{19}\text{F NMR} $$) tracks trifluoroacetate ligand displacement during catalytic cycles, as evidenced by shifts in $$ \text{CF}_3 $$ resonance peaks. Infrared (IR) spectroscopy identifies coordination changes via carbonyl stretching frequencies (1,650–1,750 cm$$^{-1}$$).

Table 2: Spectroscopic Signatures in Ligand Exchange

TechniqueObservationImplication
$$ ^{19}\text{F NMR} $$Downfield shift of $$ \text{CF}_3 $$Trifluoroacetate desorption
IR SpectroscopyBroadening of $$ \text{C=O} $$ peakFormation of zinc-oxygen bonds
XRDTetranuclear cluster patternsStabilization of Zn$$_4$$O core

High-pressure liquid chromatography (HPLC) monitors reaction progress in emamectin benzoate synthesis, where zinc trifluoroacetate catalyzes C-4 imidization. In-operando studies using DSC further correlate phase transitions with ligand exchange efficiency.

X-Ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction studies of zinc trifluoroacetate hydrate reveal a dynamic coordination environment around the zinc center. At room temperature (293 K), the anhydrous form exhibits tetrahedral geometry with zinc coordinated to four oxygen atoms from two bidentate trifluoroacetate ligands (Zn–O bond length: 2.102 Å) [1] [3]. Introduction of water molecules induces a structural transition to octahedral coordination, where zinc binds to four trifluoroacetate oxygens and two water molecules (Zn–Owater: 2.129–2.173 Å) [2] [5].

The trifluoroacetate ligands display two distinct coordination modes:

  • Bidentate bridging: Connecting adjacent zinc centers through both carboxylate oxygens
  • Monodentate terminal: Coordinating via a single oxygen atom

This dual coordination behavior creates a three-dimensional network stabilized by CF₃ group van der Waals interactions (3.12–3.45 Å separation) [4] [6]. Comparative analysis with zinc acetate hydrates shows the electron-withdrawing trifluoromethyl groups reduce metal-ligand bond lengths by 0.08 Å compared to their acetate counterparts [6] [7].

Temperature-Dependent Polymorphic Transformations

Variable-temperature X-ray diffraction (10–350 K) identifies three distinct polymorphs of zinc trifluoroacetate hydrate:

PolymorphTemperature Range (K)Space GroupUnit Cell Volume (ų)
α-phase10–150P2₁/c987.4 ± 0.3
β-phase151–280C2/c1022.1 ± 0.5
γ-phase281–350P-11045.8 ± 0.7

The α→β transition at 150 K involves a 3.4% unit cell expansion accompanied by trifluoroacetate ligand rotation (12.7° azimuthal angle change) [2] [5]. Above 280 K, the γ-phase emerges through decoordination of one water molecule, reducing the zinc coordination number from six to five [3] [7]. These transformations remain fully reversible with <0.9% hysteresis in unit cell parameters during cooling cycles [2].

Hydration State Effects on Crystal Packing Arrangements

Systematic hydration studies (x = 1–5 H₂O) demonstrate water-mediated control over crystal packing:

Monohydrate (x=1):

  • Chain-like structure with μ₂-H₂O bridges
  • Interchain distance: 5.67 Å
  • Hydrogen bond network dimensionality: 1D

Trihydrate (x=3):

  • Layered structure with water bilayers
  • Interlayer spacing: 8.92 Å
  • Hydrogen bond network dimensionality: 2D

Pentahydrate (x=5):

  • Three-dimensional framework
  • Water cluster geometry: distorted octahedron
  • Hydrogen bond network dimensionality: 3D

The pentahydrate form exhibits the most complex hydrogen-bonding topology, with water molecules participating in both Zn coordination (d(Owater-Zn) = 2.091 Å) and intermolecular bridges (d(Owater···Ocarboxyl) = 2.67 Å) [2] [5]. dehydration experiments show a critical hydration threshold at x=2, below which the crystal undergoes irreversible amorphization due to collapse of the water-mediated hydrogen bond network [4] [7].

Lewis Acid Activation Pathways in Transesterification Reactions

Zinc trifluoroacetate hydrate functions as a highly effective Lewis acid catalyst in transesterification reactions through well-defined activation pathways [2] [3]. The mechanistic foundation of these processes centers on the zinc cation's ability to coordinate with carbonyl oxygen atoms, thereby polarizing the carbon-oxygen bond and enhancing electrophilic character at the carbonyl carbon [4]. Research indicates that the Lewis acidic properties of the zinc centers enable effective interaction with nucleophiles, substantially enhancing reaction rates in synthetic pathways .

The trifluoroacetate anion exhibits strong electron-withdrawing characteristics due to the presence of three fluorine atoms, which significantly enhances the Lewis acidity of the zinc cation in the compound . This electronic effect leads to a tetrahedral coordination geometry where zinc is surrounded by trifluoroacetate ligands, creating an optimal environment for substrate activation . Studies have demonstrated that zinc coordination involves imidazole nitrogen donors and carboxyl oxygen atoms in various arrangements, with the zinc center capable of easily adopting four-, five-, or six-coordinate geometries without marked preference for six coordination [4] [5].

Coordination NumberLigand TypeZinc-Oxygen Distance (Å)Catalytic Activity
4Trifluoroacetate1.95-2.02High
5Mixed ligands2.06-2.12Moderate
6Water/trifluoroacetate2.10-2.15Variable

The preferred mechanism in transesterification reactions includes initial coordination of methanol to the zinc center, followed by carboxylate shift and co-coordination of the triglyceride substrate [3]. This pathway demonstrates that alkoxide metal complexes serve as the active species in the catalytic cycle, exhibiting Michaelis-Menten behavior through an ordered ternary complex mechanism similar to dinuclear metalloenzymes [6] [7]. The deprotonation of nucleophiles represents the most critical step in determining both catalytic activity and chemoselectivity [6] [7].

Radical-Mediated Polymerization Initiation Mechanisms

Zinc trifluoroacetate hydrate participates in radical-mediated polymerization processes through distinct initiation mechanisms that differ fundamentally from conventional radical initiators [8] [9] [10]. The compound can stabilize azo-anion radical species, enabling efficient dehydrogenation of various nitrogen-containing heterocycles under ambient conditions [9]. Research demonstrates that zinc-stabilized azo-anion radical complexes function through exclusively ligand-centered redox events, where the zinc acts only as a template while the ligand undergoes hydrogen atom transfer processes [9].

In radical zinc-atom-transfer-based reactions, the formation of alkylidenezinc carbenoids occurs through formal carbozincation reactions [10]. These processes involve radical chain mechanisms initiated by alkyl radical formation from organozinc derivatives in the presence of oxygen [10]. The newly formed radicals undergo one or more radical transformations before being reduced by the alkylzinc reagent through homolytic substitution at zinc, producing new organozinc derivatives while sustaining the radical chain [10].

Polymerization TypeInitiation Temperature (°C)Conversion Rate (%/h)Molecular Weight Control
Ring-opening25-8085-99Excellent
Radical chain60-12070-95Good
Atom transfer-30 to 10060-90Moderate

The mechanistic investigation reveals that dehydrogenation reactions proceed via one-electron hydrogen atom transfer pathways [9]. The zinc-stabilized azo-anion radical ligand abstracts hydrogen atoms from organic substrates, with the entire catalytic cycle proceeding through exclusive involvement of ligand-centered redox events [9]. This approach enables cascade synthesis of nitrogen-containing heterocycles via dehydrogenative coupling of alcohols with suitable coupling partners under aerobic conditions [9].

Substrate Coordination Effects on Reaction Kinetics

The coordination environment of zinc trifluoroacetate hydrate significantly influences reaction kinetics through dynamic substrate binding and electronic modulation effects [11] [12] [13]. Zinc coordination complexes demonstrate kinetic lability, with ligands exchanging rapidly due to the metal's lack of preference for specific coordination numbers [4] [12]. This property enables zinc to function as a "superacid" that can exist at physiological pH values where proton concentrations are extremely low [4].

Research utilizing nuclear magnetic resonance spectroscopy and isothermal titration calorimetry confirms that substrate coordination affects both binding affinity and exchange rates [14] [5]. The zinc center adopts coordination numbers of five in certain complexes, although zinc complexes are typically four- or six-coordinate [14]. Pentacoordinate zinc forms hydrogen-bond-mediated gates that control substrate exchange rates, with metal ion binding affinity and chemical shift being tunable parameters through structural modification [14].

Substrate TypeBinding Constant (M⁻¹)Exchange Rate (s⁻¹)Activation Energy (kJ/mol)
Esters10³-10⁴10²-10³45-65
Alcohols10²-10³10¹-10²35-55
Amines10⁴-10⁵10³-10⁴25-45

Kinetic studies demonstrate that zinc complexes undergo dynamic charge transitions before substrate binding to the metal ion [15]. These charge transitions are synchronized with distinct phases in reaction kinetics and changes in metal coordination chemistry mediated by peptide substrate binding and product release [15]. The formation of pentacoordinated zinc-protein-substrate intermediates is indicated by detection of additional zinc-oxygen/nitrogen contributions [15].

The coordination microenvironment regulation significantly enhances catalytic performance through electronic effects [11]. Electron-donating heteroatoms redistribute electron density, adjust polarization of zinc-nitrogen moieties, and markedly enhance adsorption and activation capabilities of substrates [11]. Precise tuning of coordination environments enables optimization of electronic properties, with activation energies as low as 94.7 kilojoules per mole achieved in optimized systems [11].

GHS Hazard Statements

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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